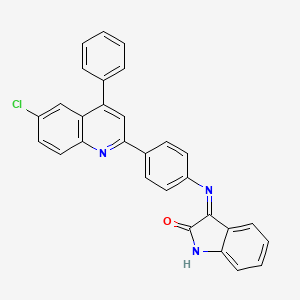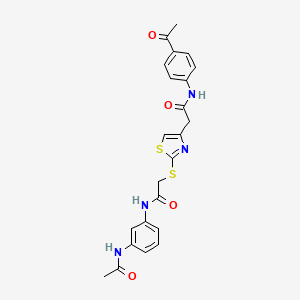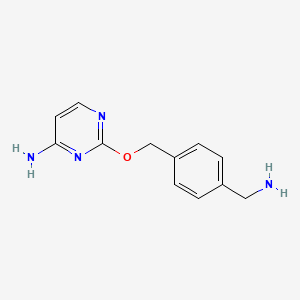
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride” is a chemical compound. It is a derivative of the compound “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” which has the molecular formula C7H11NO2 . It is also related to “1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)”, a piperidine derivative and dopaminergic neurotoxin used in neurological research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “Methyl 1-(2-chloroacetyl)-4‑hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate” was synthesized by the condensation of 3-carboxymethyl-2,6-diphenylpiperidine-4-one with chloroacetylchloride .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” includes a pyridine ring with a methyl ester group. The molecular weight is 141.1677 . The related compound “1-Methyl-1,2,3,6-tetrahydropyridine” has a molecular weight of 97.16 g/mol .Scientific Research Applications
Pharmacology: Anti-inflammatory and Anticancer Agents
Tetrahydropyridines (THPs), including Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride, have gained attention for their potential pharmacological properties. The introduction of varied substituents onto the THP ring system has shown significant effects on their pharmacological properties, particularly as anti-inflammatory and anticancer agents . The structure-activity relationship (SAR) studies of THP derivatives are crucial in utilizing these motifs as lead compounds in drug discovery and design .
Neuroscience: Parkinson’s Disease Models
This compound has been used in neuroscience research, particularly in creating animal models for Parkinson’s disease (PD). It serves as a neurotoxin that can induce nigrostriatal defects, replicating the lesions seen in PD, which is essential for studying the pathogenesis and mechanisms underlying the degeneration of dopaminergic neurons .
Neuropharmacology: COX-2 Inhibition Studies
In neuropharmacology, Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride has been utilized to explore the role of cyclooxygenase 2 (COX-2) in neurodegeneration associated with Parkinsonian syndromes. Studies involving this compound have contributed to understanding the application of programmed cell death in neurodegenerative diseases .
Behavioral Science: Locomotor Impairment Analysis
Research involving this compound has also extended to behavioral science, where it is used to study locomotor impairment in animal models. This is particularly relevant in assessing the behavioral impairments correlated to neurochemical deficits induced by the compound .
Immunology: Microglial Innate Immune Memory
In immunological studies, the compound has been employed to investigate its effects on microglial innate immune memory. This research is pivotal in understanding the long-term impacts of neurotoxins on the immune system of the central nervous system .
Neuroprotection: Phenylpropionamides Protective Effects
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride has been used to study the protective effects of phenylpropionamides in Parkinson’s diseased mice models. This line of research is exploring potential therapeutic agents that could offer neuroprotection against PD-induced neurotoxicity .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been known to interact with their targets, leading to a cascade of biochemical reactions .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to downstream effects that can impact cellular function and overall physiology .
Pharmacokinetics
Pharmacokinetic properties play a crucial role in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular level, influencing cell function, signaling pathways, and overall physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-7354834. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact how the compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2,4,6,8H,3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQKEJYXJJYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)
![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)


![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)

![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)